molecular formula C6H12O2S2 B2555344 Methyl 4-(methyldisulfanyl)butanoate CAS No. 2137584-82-6

Methyl 4-(methyldisulfanyl)butanoate

Cat. No.: B2555344
CAS No.: 2137584-82-6
M. Wt: 180.28
InChI Key: ZEWCFFAAUKKAJN-UHFFFAOYSA-N
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Description

Methyl 4-(methyldisulfanyl)butanoate is a sulfur-containing ester compound characterized by a methyldisulfanyl (–S–S–CH₃) group at the fourth carbon of a butanoate methyl ester backbone. The disulfanyl group distinguishes it from other sulfur-containing esters, such as thioethers or sulfoxides, and may confer unique reactivity, stability, or biological activity. Similar compounds, including those with phenylsulfanyl, hydroxyimino, or aromatic substituents, have been synthesized or isolated from natural sources, enabling comparative analysis of functional group effects .

Properties

IUPAC Name

methyl 4-(methyldisulfanyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S2/c1-8-6(7)4-3-5-10-9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWCFFAAUKKAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methyldisulfanyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(methyldisulfanyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methyldisulfanyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(methyldisulfanyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(methyldisulfanyl)butanoate involves its ability to undergo various chemical transformations. The methyldisulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Sulfur-Containing Groups

  • Methyldisulfanyl vs. Phenylsulfanyl: The disulfanyl group (–S–S–CH₃) in the target compound is redox-active, unlike the thioether (–S–Ph) in Methyl 4-(phenylsulfanyl)butanoate. This difference may influence stability under oxidative conditions and biological interactions (e.g., antioxidant properties) .
  • Synthesis: Ethyl 4-(4-methoxyphenyl)-...butanoate () was synthesized via acyl chloride coupling, suggesting that similar methods could apply to the target compound, albeit with disulfide-forming reagents .

Ester Backbone Modifications

  • Chain Length and Substituents: Methyl 4-(hydroxyimino)butanoate (C₅) has a shorter carbon chain than Methyl 4-(phenylsulfanyl)butanoate (C₁₁), affecting solubility and volatility. The hydroxyimino group (–N–OH) introduces polarity compared to hydrophobic disulfanyl or phenyl groups .

Biological Activity

Methyl 4-(methyldisulfanyl)butanoate is a sulfur-containing organic compound that has garnered interest in various fields, particularly in biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₄O₂S₂, features a butanoate moiety with a methyldisulfanyl group. This unique structure suggests potential reactivity and interactions with biological systems, particularly through sulfur chemistry, which is known for its role in redox reactions and enzyme catalysis.

Antioxidant Properties

Research indicates that compounds containing disulfide bonds often exhibit antioxidant properties. The presence of the methyldisulfanyl group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound

Study ReferenceMethod UsedIC50 (µM)Remarks
DPPH Assay25Effective free radical scavenger
ABTS Assay30Comparable to standard antioxidants

Cytotoxic Effects

The cytotoxic potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54918Reactive oxygen species generation

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from existing literature:

  • Redox Modulation : The disulfide bond can participate in redox reactions, potentially modulating cellular redox states and influencing signaling pathways.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Gene Expression Regulation : There is potential for this compound to influence gene expression related to stress responses and apoptosis.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study evaluated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results showed significant protection against cell death, attributed to the compound's antioxidant activity.

Case Study 2: Anticancer Activity Assessment

In vitro experiments conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis after 24 hours of exposure. Flow cytometry analysis confirmed these findings.

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